molecular formula C24H26O2S B14588511 1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene CAS No. 61434-99-9

1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene

Cat. No.: B14588511
CAS No.: 61434-99-9
M. Wt: 378.5 g/mol
InChI Key: ZUTFQEVZULQMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a tert-butyl group and a sulfanyl group linked to a phenoxyphenoxyethyl chain

Preparation Methods

The synthesis of 1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride to form tert-butylbenzene . This is followed by the introduction of the sulfanyl group and the phenoxyphenoxyethyl chain through a series of nucleophilic substitution reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.

    Biology: The compound’s derivatives may have potential as bioactive molecules, with applications in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene exerts its effects depends on its specific application. In chemical reactions, the tert-butyl group and the sulfanyl group can influence the reactivity and selectivity of the benzene ring. The phenoxyphenoxyethyl chain may also play a role in the compound’s interactions with molecular targets, such as enzymes or receptors, through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61434-99-9

Molecular Formula

C24H26O2S

Molecular Weight

378.5 g/mol

IUPAC Name

1-tert-butyl-4-[2-(4-phenoxyphenoxy)ethylsulfanyl]benzene

InChI

InChI=1S/C24H26O2S/c1-24(2,3)19-9-15-23(16-10-19)27-18-17-25-20-11-13-22(14-12-20)26-21-7-5-4-6-8-21/h4-16H,17-18H2,1-3H3

InChI Key

ZUTFQEVZULQMKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SCCOC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.